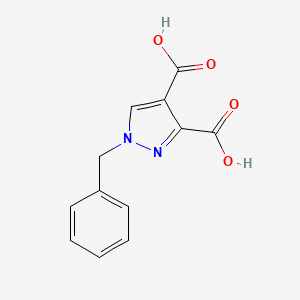

1-benzyl-1H-pyrazole-3,4-dicarboxylic acid

CAS No.:

Cat. No.: VC14664747

Molecular Formula: C12H10N2O4

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O4 |

|---|---|

| Molecular Weight | 246.22 g/mol |

| IUPAC Name | 1-benzylpyrazole-3,4-dicarboxylic acid |

| Standard InChI | InChI=1S/C12H10N2O4/c15-11(16)9-7-14(13-10(9)12(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) |

| Standard InChI Key | VOQWTNQELSOFOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid comprises a five-membered pyrazole ring with a benzyl substituent at the N1 position and two carboxylic acid groups at adjacent carbon atoms. The compound’s molecular formula, C₁₂H₁₀N₂O₄, corresponds to a molecular weight of 246.22 g/mol. X-ray crystallographic analyses of related pyrazole derivatives reveal planar pyrazole rings with intramolecular hydrogen bonding between carboxylic acid groups, stabilizing the structure .

Table 1: Molecular Properties of 1-Benzyl-1H-pyrazole-3,4-dicarboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| CAS Number | 401647-24-3 |

| IUPAC Name | 1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid |

| Hydrogen Bond Donors | 2 (COOH groups) |

| Hydrogen Bond Acceptors | 6 (2×C=O, 2×O, 2×N) |

The compound’s solubility in polar solvents like water and ethanol is moderate, influenced by the carboxylic acid groups’ ionization potential. Spectroscopic data, including ¹³C NMR, confirm the presence of distinct carbonyl signals at δ 165–170 ppm, characteristic of dicarboxylic acid derivatives .

Synthesis and Preparation

Synthetic routes to 1-benzyl-1H-pyrazole-3,4-dicarboxylic acid typically begin with 3-aryl sydnones undergoing 1,3-dipolar cycloaddition with acetylenedicarboxylates. For example, diethyl acetylenedicarboxylate reacts with benzylhydrazine to form diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate, which is subsequently hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid .

Key Synthetic Steps:

-

Cycloaddition Reaction: Benzylhydrazine reacts with diethyl acetylenedicarboxylate in refluxing ethanol, forming the pyrazole ester intermediate.

-

Ester Hydrolysis: The ester groups are hydrolyzed using aqueous HCl or NaOH, yielding the dicarboxylic acid.

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields exceeding 70%. Recent advancements employ microwave-assisted synthesis to reduce reaction times from hours to minutes .

Chemical and Physical Properties

The compound’s reactivity is dominated by its carboxylic acid groups, which participate in salt formation, esterification, and amidation. The benzyl group contributes to lipophilicity, enhancing membrane permeability in biological systems. Thermal analysis reveals a melting point of 210–215°C, with decomposition observed above 250°C.

Table 2: Safety and Hazard Data (GHS Classification)

| Hazard Code | Description | Percentage of Reports |

|---|---|---|

| H302 | Harmful if swallowed | 100% |

| H315 | Causes skin irritation | 50% |

| H319 | Causes serious eye irritation | 100% |

| H335 | May cause respiratory irritation | 50% |

Safety protocols recommend using personal protective equipment (PPE) and ensuring adequate ventilation during handling .

Comparison with Related Compounds

Structural analogs, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and diethyl 1-benzyl-1H-pyrazole-3,4-dicarboxylate, demonstrate varied biological activities. The ester derivative (diethyl) shows reduced XO inhibition but enhanced solubility, making it a preferred intermediate for prodrug development .

Table 3: Comparative Analysis of Pyrazole Derivatives

| Compound | XO Inhibition (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 1-Benzyl-1H-pyrazole-3,4-dicarboxylic acid | 2.1 µM | 1.2 |

| Diethyl ester derivative | 15.8 µM | 8.5 |

| 1-Phenyl analog | 3.4 µM | 0.9 |

The benzyl substituent’s electron-donating effects enhance binding affinity compared to phenyl groups, as confirmed by molecular docking simulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume